molecular formula C25H31ClN2O6 B1681111 beta-Funaltrexamine hydrochloride CAS No. 72786-10-8

beta-Funaltrexamine hydrochloride

Cat. No. B1681111
CAS RN: 72786-10-8
M. Wt: 491 g/mol
InChI Key: BIPHUOBUKMPSQR-SRKMVYSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Funaltrexamine (β-FNA) is an irreversible (covalently bonding) opioid antagonist . It is a selective μ opioid receptor antagonist . Chemically, it is a naltrexone derivative with a methyl-fumaramide group in the 6-position .


Synthesis Analysis

The chemical name for β-FNA is (E)-4-[[5α,6β)-17-Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]amino]-4-oxo-2-butenoic acid methyl ester hydrochloride . The synthesis of β-FNA is not explicitly detailed in the search results.


Molecular Structure Analysis

The molecular formula of β-FNA is C25H31ClN2O6 . The exact mass and molecular weight are not provided in the search results. The structure of β-FNA includes a naltrexone derivative with a methyl-fumaramide group in the 6-position .


Chemical Reactions Analysis

β-FNA is a selective irreversible μ opioid receptor antagonist that is also a κ opioid receptor agonist . The specific chemical reactions involving β-FNA are not detailed in the search results.


Physical And Chemical Properties Analysis

The molecular weight of β-FNA is 491.0 g/mol . It is soluble to 20 mM in water with gentle warming and to 100 mM in DMSO .

Scientific Research Applications

Synthesis and Radioligand Applications

Beta-Funaltrexamine hydrochloride serves as an invaluable tool in synthesizing radioligands for opioid receptor studies. Its unique position as an irreversible antagonist for the mu-opioid receptor enhances its utility in creating tritiated forms for receptor labeling and mapping, providing insights into opioid receptor distribution and function (Filer & Seguin, 2013).

Neuropharmacological Research

In neuropharmacological contexts, beta-Funaltrexamine hydrochloride's role extends to modulating opioid receptor activity, impacting behaviors associated with fat intake and preference. It has been shown to significantly reduce total energy intake and preference for high-fat diets in animal models, highlighting its potential in studying the neural mechanisms of dietary choices and obesity (South, Deng, & Huang, 2007).

Investigating Mu-Opioid Receptor Mechanisms

Research has demonstrated that beta-Funaltrexamine hydrochloride can elucidate the intricate workings of mu-opioid receptors, including their role in mediating the rewarding and locomotor effects of substances. By blocking these receptors, it provides a clearer understanding of their involvement in substance-induced behaviors, laying the groundwork for developing treatments for addiction and related conditions (Bardo, Gehrke, Shortridge, & Rauhut, 2003).

Structural Insights and Antagonist Design

Beta-Funaltrexamine hydrochloride also contributes to our knowledge of opioid receptor structure and function. Studies involving the compound have clarified the role of specific amino acids in the mu-opioid receptor, aiding in the design of selective antagonists and understanding receptor-ligand interactions for therapeutic purposes (Dimattio, Chen, Shi, & Liu-Chen, 2015).

Neuroprotective and Anti-Inflammatory Effects

Beyond its applications in opioid receptor research, beta-Funaltrexamine hydrochloride has shown promise in neuroprotective and anti-inflammatory roles. Experiments indicate its efficacy in reducing neuroinflammation and ameliorating neuronal degeneration, offering potential therapeutic pathways for neurodegenerative diseases and conditions like stroke (Wu et al., 2020).

Safety And Hazards

The specific safety and hazards associated with β-FNA are not detailed in the search results .

properties

IUPAC Name

methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18-,23+,24+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPHUOBUKMPSQR-NQGXHZAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Funaltrexamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Funaltrexamine hydrochloride
Reactant of Route 2
beta-Funaltrexamine hydrochloride
Reactant of Route 3
beta-Funaltrexamine hydrochloride
Reactant of Route 4
beta-Funaltrexamine hydrochloride
Reactant of Route 5
beta-Funaltrexamine hydrochloride
Reactant of Route 6
beta-Funaltrexamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.